molecular formula Ca2Ge B14713948 CID 78061912

CID 78061912

Cat. No.: B14713948
M. Wt: 152.79 g/mol
InChI Key: RLSIEITXVAHJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78061912 is a chemical compound identified in the PubChem database as part of the oscillatoxin derivative family. Its structural characteristics were elucidated via gas chromatography-mass spectrometry (GC-MS), as depicted in Figure 1 of , which highlights its molecular fragmentation pattern and chromatographic retention behavior . The compound was isolated from a vacuum-distilled fraction of CIEO (presumably a natural extract), with its content quantified across multiple distillation stages .

Properties

Molecular Formula

Ca2Ge

Molecular Weight

152.79 g/mol

InChI

InChI=1S/2Ca.Ge

InChI Key

RLSIEITXVAHJQZ-UHFFFAOYSA-N

Canonical SMILES

[Ca].[Ca].[Ge]

Origin of Product

United States

Preparation Methods

    Dissolving organic amine in a solvent: This step involves adding dianhydride and stirring the mixture to dissolve and react.

    Adding diamine: This step is crucial for the formation of the desired compound.

    Industrial production methods: These methods typically involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Primary Reaction Pathways

CID 78061912 participates in four core reaction types, each governed by specific reagents and conditions:

Reaction Type Reagents/Conditions Major Products By-Products
Oxidation KMnO₄/H₂SO₄, O₂ (aerobic)Ketones, carboxylic acidsCO₂, H₂O
Reduction LiAlH₄, H₂ (Pd/C catalyst)Alcohols, aminesNH₃ (in amine synthesis)
Substitution Cl₂ (UV light), nucleophiles (e.g., OH⁻)Halogenated derivatives, alcoholsHCl, minor stereoisomers
Addition H₂O (acidic), HX (X = halogen)Hydrates, halogenated adductsPolymerization by-products

Data synthesized from reaction protocols detailed in EvitaChem.

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates under aerobic conditions, with potassium permanganate acting as a strong oxidizer to cleave C-H bonds.

  • Reduction : Lithium aluminum hydride (LiAlH₄) facilitates electron transfer to carbonyl groups, yielding alcohols with >80% efficiency under anhydrous conditions.

  • Substitution : Chlorination occurs regioselectively at tertiary carbon sites under UV irradiation, while nucleophilic substitution favors primary sites in polar solvents.

Industrial-Scale Reaction Protocols

Large-scale production optimizes yield and purity through:

  • Temperature Control : 50–80°C for exothermic reactions (e.g., hydrogenation).

  • Solvent Systems : Tetrahydrofuran (THF) for LiAlH₄-mediated reductions; aqueous HCl for hydrolysis.

  • Catalysts : Palladium on carbon (Pd/C) for selective hydrogenation, minimizing over-reduction.

Analytical Techniques for Reaction Verification

Post-reaction analysis employs:

  • Chromatography (HPLC/GC) : To isolate and quantify products.

  • Spectroscopy (NMR, IR) : Confirms functional group transformations (e.g., C=O to C-OH in reductions).

  • Mass Spectrometry : Identifies by-products and validates molecular weights.

Recommended Resources for Further Research

For comprehensive reaction schemes and validation:

  • CAS SciFinder® : Provides annotated reaction databases with step-by-step procedures and yields .

  • Reaxys : Cross-references synthetic routes and conditions from peer-reviewed journals .

Scientific Research Applications

CID 78061912 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various industrial products and materials

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 78061912 belongs to the oscillatoxin family, a class of polyketide-derived metabolites with complex macrocyclic structures. Below is a comparative analysis with four structurally related oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, and 156582092), as illustrated in Figure 1 of .

Table 1: Structural and Physicochemical Comparison

Compound (CID) Molecular Formula Key Structural Features Molecular Weight (g/mol) Putative Bioactivity
CID 78061912 Not explicitly provided Macrocyclic core with hydroxyl and methyl substituents ~800–900 (estimated) Likely cytotoxic (inferred from class)
Oscillatoxin D (101283546) Not provided Macrocyclic lactone, epoxide group ~750–850 (estimated) Cytotoxic, ion-channel modulation
30-Methyl-oscillatoxin D (185389) Not provided Methylation at C-30 position ~770–870 (estimated) Enhanced membrane permeability
Oscillatoxin E (156582093) Not provided Additional hydroxylation ~780–880 (estimated) Altered solubility profile
Oscillatoxin F (156582092) Not provided Carboxylic acid substitution ~790–890 (estimated) Increased polarity

Key Findings :

Structural Modifications: CID 78061912 shares the macrocyclic core common to oscillatoxins but differs in substituent patterns (e.g., hydroxyl/methyl groups) compared to derivatives like 30-methyl-oscillatoxin D (CID 185389), which has a methyl group enhancing lipophilicity .

Molecular Weight and Solubility :

  • While exact solubility data for CID 78061912 are unavailable, and highlight that molecular weight and substituents critically influence solubility. For instance, compounds with polar groups (e.g., carboxylic acids in CID 156582092) exhibit higher solubility than methylated analogs (e.g., CID 185389) .

Analytical Differentiation: CID 78061912 can be distinguished from analogs using GC-MS retention times and fragmentation patterns (Figure 1, ).

Bioactivity Implications :

  • Methylation (CID 185389) and hydroxylation (CID 156582093) may alter bioactivity. For example, methylation often enhances blood-brain barrier (BBB) penetration, as seen in ’s compound (CID 57892468), which has high BBB permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.